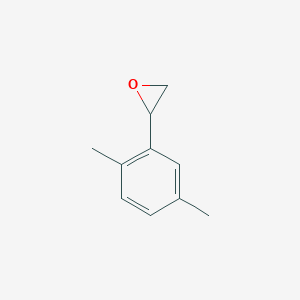
2-(2,5-Dimethylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,5-Dimethylphenyl)oxirane” is a chemical compound with the molecular weight of 148.2 . It is also known by its IUPAC name, 2-(2,5-dimethylphenyl)oxirane .
Synthesis Analysis
Epoxides, such as 2-(2,5-Dimethylphenyl)oxirane, are typically synthesized through the oxidation of ethylene . Another method involves the methylenation of epoxides with dimethylsulfoxonium methylide .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenyl)oxirane is represented by the InChI code 1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and one oxygen atom .
Chemical Reactions Analysis
The reaction pathways of 2-(2,5-Dimethylphenyl)oxirane were examined using the density functional theory (DFT) method at the B3LYP/6-31+G** level . The reaction involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Physical And Chemical Properties Analysis
2-(2,5-Dimethylphenyl)oxirane is a liquid at room temperature .
Applications De Recherche Scientifique
Molecular Wires and Optoelectronic Properties
2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, including those related to 2-(2,5-Dimethylphenyl)oxirane, have been synthesized to explore their redox, structural, and optoelectronic properties. These materials, featuring ethynyl- and butadiynyl-substituents, show promise in the development of molecular wires and optoelectronic devices. The stability and electron-withdrawing effects of OXD units have been highlighted, demonstrating their potential in creating advanced materials with unique electronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).
Polymer Synthesis
Research on 2-(2,5-Dimethylphenyl)oxirane derivatives has contributed to the understanding of polymer synthesis through ring-opening polymerization. This process leads to polymers with stiff conformations and potential for creating hetero π-stacked structures, enhancing intramolecular charge transfer interactions. Such findings open up possibilities for designing polymers with specific electronic and structural characteristics for advanced applications (Merlani et al., 2015).
Oxirane Chemistry in Organic Synthesis
The chemistry of oxiranes, including 2-(2,5-Dimethylphenyl)oxirane, plays a crucial role in organic synthesis, offering pathways to various organic compounds and materials. Studies have shown how oxiranes can be transformed into valuable chemical structures, contributing to the development of new synthetic methods and materials with potential pharmaceutical and industrial applications (Mironov et al., 2016).
Photochemical Transformations
Investigations into the photochemical behavior of 2-(2,5-Dimethylphenyl)oxirane derivatives reveal their potential in generating biologically active structures through photoenolization-induced ring opening. Such processes are key to synthesizing complex organic molecules, including pharmaceuticals, demonstrating the versatility and importance of oxirane derivatives in chemical synthesis and drug discovery (Šolomek et al., 2010).
Electrocatalytic Applications
Ruthenium-based oxides, associated with oxirane structures, have been studied for their electrocatalytic properties in ethene oxidation. The research highlights the potential of oxirane derivatives in facilitating epoxidation reactions, essential for producing valuable chemicals and materials through electrochemical methods. This work underscores the broader applicability of oxirane derivatives in catalysis and material science (Jirkovsky et al., 2011).
Safety And Hazards
The safety information for 2-(2,5-Dimethylphenyl)oxirane includes several hazard statements such as H302, H311, H315, H319, H335, H341, H351, H361, and H373 . Precautionary measures include P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKKTRTYSFKBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)oxirane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890920.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide](/img/structure/B2890921.png)
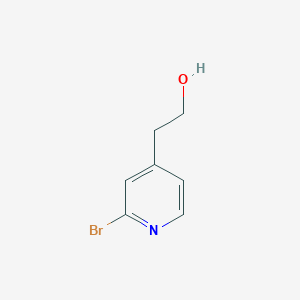
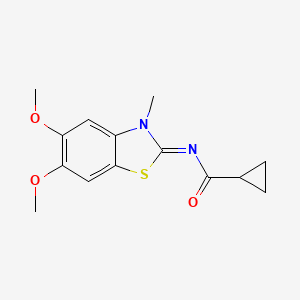
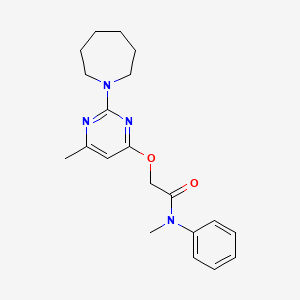
![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)
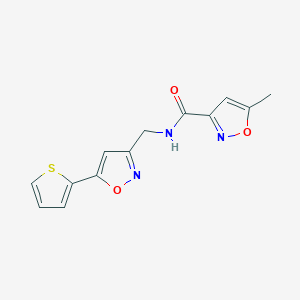
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2890931.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)
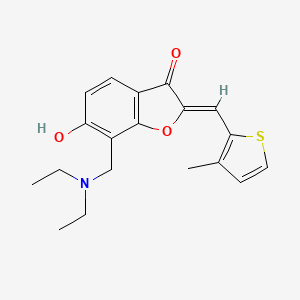
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2890938.png)
![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)
![(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890942.png)